Cas no 76006-11-6 (7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

7-Chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a fused pyrazole and pyridine ring system with a chlorine substituent at the 7-position. This structure imparts significant versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry, particularly for targeting kinase inhibitors and CNS-active compounds. The chloro group offers a reactive handle for further functionalization via cross-coupling or nucleophilic substitution reactions. High purity grades ensure consistent performance in research and development, making it a valuable building block for drug discovery and fine chemical synthesis.
7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE structure
76006-11-6 structure
Product Name:7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE
CAS No:76006-11-6
MF:C6H4ClN3
MW:153.569059371948
MDL:MFCD09265710
CID:822965
PubChem ID:12668491
Update Time:2025-10-23

7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE Chemical and Physical Properties

Names and Identifiers

    • 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE
    • 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDIN
    • 7-chloro-1H-pyrazolo<3,4-c>pyridine
    • 7-chloropyrazolo[3,4-c]pyridine
    • QC-5041
    • WT807
    • SCHEMBL12480398
    • LGYXPMDWRGMZCV-UHFFFAOYSA-N
    • A848033
    • 1H-PYRAZOLO[3,4-C]PYRIDINE, 7-CHLORO-
    • EN300-109647
    • AMY13985
    • AB50550
    • CS-W000394
    • 7-Chloro-2h-pyrazolo[3,4-c]pyridine
    • FT-0755482
    • DS-11176
    • AKOS015917912
    • AC-29447
    • J-519187
    • 76006-11-6
    • MFCD09265710
    • DTXSID10506260
    • SY021242
    • InChI=1/C6H4ClN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10
    • DB-075050
    • MDL: MFCD09265710
    • Inchi: 1S/C6H4ClN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)
    • InChI Key: LGYXPMDWRGMZCV-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C=NN2)C=CN=1

Computed Properties

  • Exact Mass: 153.00900
  • Monoisotopic Mass: 153.0093748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.531
  • Melting Point: 161-163 ºC
  • Boiling Point: 357.5℃ at 760 mmHg
  • PSA: 41.57000
  • LogP: 1.61130

7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:76006-11-6)7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE
Order Number:A848033
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:17
Price ($):175.0/579.0
Email:sales@amadischem.com

Additional information on 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE

Recent Advances in the Study of 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE (CAS: 76006-11-6) and Its Applications in Chemical Biology and Medicine

7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE (CAS: 76006-11-6) is a heterocyclic compound that has recently gained significant attention in chemical biology and medicinal chemistry due to its versatile pharmacological properties. This pyrazolopyridine derivative serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have explored its potential applications in treating neurological disorders, inflammatory diseases, and certain types of cancer.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE derivatives exhibit potent inhibitory activity against several protein kinases, including JAK and Src family kinases. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives with improved selectivity and pharmacokinetic properties. Molecular docking studies revealed that the chloro-substituent at the 7-position plays a critical role in binding affinity to the ATP-binding site of target kinases.

In the field of neurodegenerative disease research, a recent publication in ACS Chemical Neuroscience (2024) reported that novel analogs of 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE showed promising neuroprotective effects in cellular models of Parkinson's disease. The compounds were found to modulate α-synuclein aggregation and reduce oxidative stress in dopaminergic neurons, suggesting potential therapeutic applications for synucleinopathies. The study employed advanced techniques including cryo-EM and NMR spectroscopy to elucidate the molecular mechanisms of action.

From a synthetic chemistry perspective, recent advancements in the preparation of 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE have been reported in Organic Letters (2023). Researchers developed a novel one-pot synthesis method using microwave-assisted cyclization, which significantly improved the yield (up to 85%) and reduced reaction times compared to traditional methods. This innovation has important implications for scaling up production of this key intermediate in drug discovery programs.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) have provided new insights into the metabolic fate of 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE derivatives. The research identified major metabolic pathways and potential drug-drug interactions, which are crucial for clinical translation. Interestingly, the chloro-substituent was found to confer metabolic stability compared to other halogenated analogs, making this scaffold particularly attractive for further medicinal chemistry optimization.

In the oncology field, several pharmaceutical companies have recently disclosed preclinical data on 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE-based compounds targeting resistant forms of hematological malignancies. These compounds show improved blood-brain barrier penetration compared to earlier generation inhibitors, addressing a significant challenge in treating central nervous system metastases. Phase I clinical trials for some of these candidates are expected to begin in late 2024.

The growing body of research on 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE highlights its importance as a privileged scaffold in medicinal chemistry. Future directions include exploring its applications in targeted protein degradation (PROTACs) and covalent inhibitor design, as well as further optimization of its physicochemical properties for enhanced drug-like characteristics. The compound's versatility and demonstrated biological activities position it as a valuable tool for both basic research and drug discovery efforts across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:76006-11-6)7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE
A848033
Purity:99%/99%
Quantity:25g/100g
Price ($):175.0/579.0
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